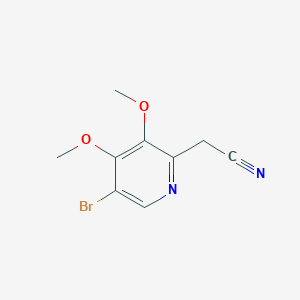

(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile

CAS No.: 850349-70-1

Cat. No.: VC3948155

Molecular Formula: C9H9BrN2O2

Molecular Weight: 257.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850349-70-1 |

|---|---|

| Molecular Formula | C9H9BrN2O2 |

| Molecular Weight | 257.08 g/mol |

| IUPAC Name | 2-(5-bromo-3,4-dimethoxypyridin-2-yl)acetonitrile |

| Standard InChI | InChI=1S/C9H9BrN2O2/c1-13-8-6(10)5-12-7(3-4-11)9(8)14-2/h5H,3H2,1-2H3 |

| Standard InChI Key | IKRNNYGGEZLQSV-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=NC=C1Br)CC#N)OC |

| Canonical SMILES | COC1=C(C(=NC=C1Br)CC#N)OC |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Identifiers

The compound is systematically named (5-bromo-3,4-dimethoxypyridin-2-yl)acetonitrile under IUPAC nomenclature. Alternative designations include 2-(5-bromo-3,4-dimethoxypyridin-2-yl)acetonitrile and the trade synonym 2-Pyridineacetonitrile,5-bromo-3,4-dimethoxy . Its structural uniqueness arises from:

-

Positional isomerism: Bromine at C5, methoxy groups at C3/C4

-

Functional group arrangement: Acetonitrile (-CH2CN) at C2

-

Electron distribution: Conjugated π-system with alternating electron-rich/depleted regions

Molecular Architecture

The molecular formula C₉H₉BrN₂O₂ corresponds to a planar pyridine core with three substituents:

-

Bromine (Br) at C5

-

Methoxy (-OCH₃) groups at C3 and C4

-

Acetonitrile (-CH₂CN) at C2

Physicochemical Properties

Experimental and calculated molecular parameters from supplier documentation are summarized below:

The moderate LogP value indicates balanced lipophilicity/hydrophilicity, suggesting potential membrane permeability in biological systems. The polar surface area, dominated by pyridine nitrogen and methoxy oxygen atoms, implies limited blood-brain barrier penetration .

While direct synthesis protocols for (5-bromo-3,4-dimethoxypyridin-2-yl)acetonitrile aren't explicitly detailed in available sources, analogous pyridine functionalization strategies from referenced materials suggest plausible routes:

Bromination of Pyridine Precursors

A likely pathway involves electrophilic bromination of 3,4-dimethoxypyridin-2-yl-acetonitrile. Using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid could introduce the C5 bromine atom. Reaction conditions would require precise temperature control (0-5°C) to prevent over-bromination .

Cyanoalkylation Reactions

Alternative approaches may employ:

-

Mitsunobu reaction: Coupling 5-bromo-3,4-dimethoxypyridin-2-ol with bromoacetonitrile using triphenylphosphine and DIAD

-

Nucleophilic substitution: Reacting 2-chloromethyl-5-bromo-3,4-dimethoxypyridine with sodium cyanide (NaCN) in DMF

Yield optimization would necessitate inert atmospheres and moisture-free conditions, as cyanide intermediates are hydrolysis-sensitive .

Future Research Directions

Key knowledge gaps and research opportunities include:

-

Crystallographic studies: Single-crystal XRD to resolve 3D conformation

-

Process optimization: Development of continuous flow synthesis

-

Toxicological profiling: In vivo genotoxicity assays per OECD guidelines

Advances in these areas could position (5-bromo-3,4-dimethoxypyridin-2-yl)acetonitrile as a versatile building block for drug discovery pipelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume